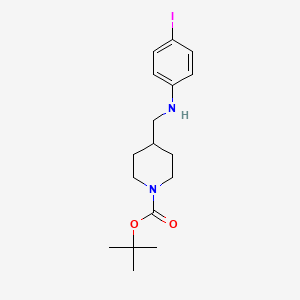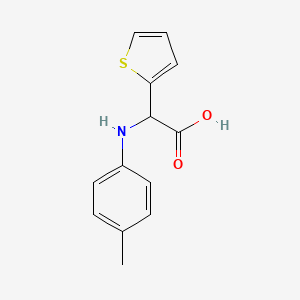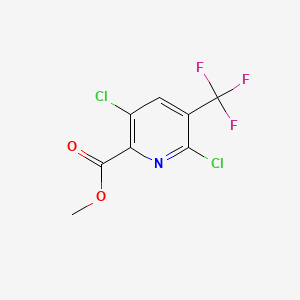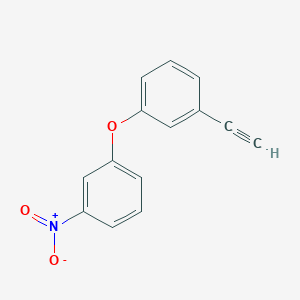![molecular formula C16H22N2O2 B13918961 Benzyl (8-aminobicyclo[3.2.1]octan-3-YL)carbamate](/img/structure/B13918961.png)
Benzyl (8-aminobicyclo[3.2.1]octan-3-YL)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl (8-aminobicyclo[3.2.1]octan-3-YL)carbamate is a compound that features a unique bicyclic structure. This compound is part of the family of tropane alkaloids, which are known for their wide array of biological activities. The structure of this compound includes a primary amine and a carbamate group, making it a versatile molecule in various chemical reactions and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (8-aminobicyclo[3.2.1]octan-3-YL)carbamate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method includes an intermolecular oxidative Mannich coupling reaction between N-aryl pyrrolidines with TMS enol ether, followed by an intramolecular oxidative Mannich cyclization . Another approach uses asymmetric 1,3-dipolar cycloadditions between diazo imine-derived cyclic azomethine ylides and acryloylpyrazolidinone using a rhodium (II) complex/chiral Lewis acid binary system.
Industrial Production Methods
Industrial production of this compound often relies on scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl (8-aminobicyclo[3.2.1]octan-3-YL)carbamate undergoes various types of chemical reactions, including:
Oxidation: The primary amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The carbamate group can be reduced to yield amines.
Substitution: The aromatic benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions .
Major Products Formed
The major products formed from these reactions include imines, nitriles, and substituted benzyl derivatives, which can be further utilized in various synthetic applications .
Wissenschaftliche Forschungsanwendungen
Benzyl (8-aminobicyclo[3.2.1]octan-3-YL)carbamate has several scientific research applications:
Wirkmechanismus
The mechanism of action of Benzyl (8-aminobicyclo[3.2.1]octan-3-YL)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The primary amine group can form hydrogen bonds with active sites, while the carbamate group can undergo hydrolysis to release active intermediates. These interactions modulate various biological pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tropane: Shares the bicyclic structure but lacks the carbamate group.
Cocaine: Contains a similar tropane skeleton but with different functional groups.
Atropine: Another tropane alkaloid with distinct pharmacological properties.
Uniqueness
Benzyl (8-aminobicyclo[3.2.1]octan-3-YL)carbamate is unique due to its combination of a primary amine and a carbamate group, which provides versatility in chemical reactions and biological interactions. This makes it a valuable compound in both research and industrial applications .
Eigenschaften
Molekularformel |
C16H22N2O2 |
|---|---|
Molekulargewicht |
274.36 g/mol |
IUPAC-Name |
benzyl N-(8-amino-3-bicyclo[3.2.1]octanyl)carbamate |
InChI |
InChI=1S/C16H22N2O2/c17-15-12-6-7-13(15)9-14(8-12)18-16(19)20-10-11-4-2-1-3-5-11/h1-5,12-15H,6-10,17H2,(H,18,19) |
InChI-Schlüssel |
MICAGYNPDOSGFE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC(CC1C2N)NC(=O)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B13918882.png)

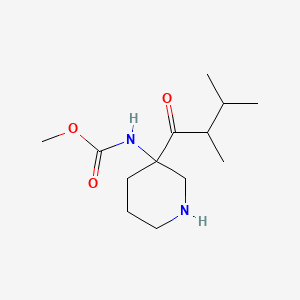
![Benzyl 7,7-difluoro-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B13918902.png)
![3,3-Dimethyl-5-(trifluoromethyl)-1,2-dihydropyrrolo[3,2-b]pyridine](/img/structure/B13918905.png)
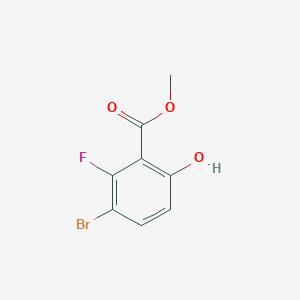
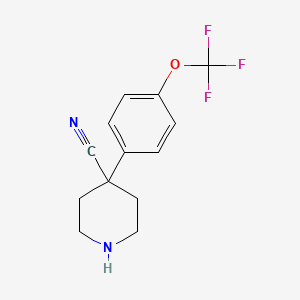
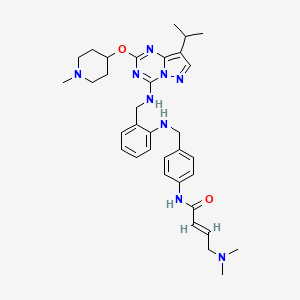
![3-Bromo-5,6-difluorobenzo[b]thiophene](/img/structure/B13918911.png)
![3,6-Diazabicyclo[3.1.1]heptane;dihydrochloride](/img/structure/B13918921.png)
